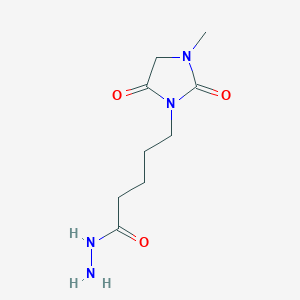![molecular formula C8H5FN2O B1392813 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-67-2](/img/structure/B1392813.png)
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Vue d'ensemble
Description
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 878197-67-2 . It has a molecular weight of 164.14 .
Synthesis Analysis
The synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde and its derivatives has been a topic of interest in recent years. A study highlights the most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates . The emphasis is given on the ecological impact of the methods and on the mechanistic aspects as well .Molecular Structure Analysis
The molecular structure of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is represented by the linear formula C8H5FN2O .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde include a molecular weight of 164.14 . It is recommended to be stored at a temperature of 28 C .Applications De Recherche Scientifique
1. Synthesis and Chemical Applications
- Hydroamination and Aminooxygenation: The compound has been used in aqueous syntheses of methylimidazo[1,2-a]pyridines, demonstrating its utility in chemical synthesis processes (Mohan, Rao, & Adimurthy, 2013).
- Synthesis of Imidazo[4,5-b]pyridines: It also plays a role in the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes, highlighting its versatility in creating various heterocyclic compounds (Perandones & Soto, 1997).
- Novel Low-Molecular Weight Styryl Dyes: This compound has been used in the synthesis of fluorescent molecular rotors (FMRs), emphasizing its potential in the development of new materials with specific optical properties (Jadhav & Sekar, 2017).
2. Biological and Medicinal Research
- Inhibitors for Trypanosomal Methionyl-tRNA Synthetase: 5-Fluoroimidazo[4,5-b]pyridine derivatives have shown potential in improving the bioavailability of drug molecules targeting methionyl-tRNA synthetase of Trypanosoma brucei, a parasite causing sleeping sickness (Zhang et al., 2016).
- Synthesis of Tetrahydroimidazo[1,2-a]pyridine Derivatives: These derivatives have been synthesized for their potential insecticidal activities, suggesting its use in the development of new agrochemicals (Zhang et al., 2010).
Propriétés
IUPAC Name |
5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTIOTRWBFOORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678892 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
CAS RN |
878197-67-2 | |
| Record name | 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{[(Ethylamino)carbonyl]amino}ethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid](/img/structure/B1392730.png)


![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)




![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)
![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)